Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a sulfamoyl group substituted with a 2-methoxyphenyl moiety at the 3-position, a phenyl group at the 4-position, and a methyl ester at the 2-position of the thiophene ring. Its molecular formula is C₁₉H₁₇N₀₅S₂, with a molecular weight of 403.47 g/mol .
Properties
IUPAC Name |
methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-24-16-11-7-6-10-15(16)20-27(22,23)18-14(13-8-4-3-5-9-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNBISQWSNKZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activities, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 403.5 g/mol. The structural features include a thiophene ring, a sulfamoyl group, and a methoxyphenyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N O₅ S² |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 899965-90-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene and phenyl rings facilitate π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects such as:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity: Similar sulfonamide derivatives are known for their antibacterial properties due to the inhibition of folic acid synthesis in bacteria.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial effects. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its pharmacological potential against various pathogens.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in related sulfonamide derivatives. These compounds often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Anticancer Potential
Studies have shown that thiophene derivatives can exhibit anticancer activity through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by targeting specific signaling pathways.
For example, research into related compounds has demonstrated their effectiveness in reducing tumor size in xenograft models.
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
- A study evaluated the antibacterial properties of various thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
-
Anti-inflammatory Mechanisms:
- In vitro studies demonstrated that the compound could reduce the production of inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
-
Anticancer Efficacy:
- A recent investigation into the anticancer properties revealed that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Key Structural Analogs and Their Properties
Analysis of Key Differences
Substituent Position on the Aromatic Ring
- Target vs. 3-Methoxy/3,5-Dimethoxy Analogs : The target’s 2-methoxyphenyl group creates distinct steric and electronic effects compared to analogs with 3-methoxy or 3,5-dimethoxyphenyl substituents . Ortho-substitution (2-methoxy) may enhance rigidity and influence PPAR binding through proximity to the receptor’s hydrophobic pocket.
Aminoalkyl and Phenylamino Modifications
- GSK0660: The 4-phenylamino substituent adds a planar aromatic moiety, likely enhancing π-π stacking interactions within the PPARδ ligand-binding domain .
Non-Aromatic Substituents
Pharmacokinetic and Functional Insights
- PPARδ Antagonism: GSK0660 and Compound 10h demonstrate that bulky substituents (e.g., phenylamino, isopentylamino) enhance PPARδ/β antagonism, suggesting the target’s simpler 2-methoxyphenyl group may offer a balance between potency and synthetic accessibility .
- Positional Isomerism : The unreported activity of 3-methoxy and 3,5-dimethoxy analogs implies that meta-substitution disrupts critical interactions required for PPAR modulation, highlighting the importance of ortho-substitution in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
